molecular formula C11H13N3O5 B1671692 Ethynylcytidine CAS No. 180300-43-0

Ethynylcytidine

Cat. No. B1671692
M. Wt: 267.24 g/mol
InChI Key: JFIWEPHGRUDAJN-DYUFWOLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynylcytidine (ECyD) is a nucleoside analog and a potent inhibitor of RNA synthesis . It inhibits RNA polymerases I, II, and III . ECyD has robust antitumor activity in a wide range of models of cancer . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

To screen the best nucleoside analogue for labeling RNA synthesis, a series of alkyne-modified nucleoside analogues, including 5-ethynylcytidine (EC) and 8-ethynyladenosine (EA), were successfully synthesized by the Sonogashira coupling reaction .


Molecular Structure Analysis

The X-ray crystal and molecular structure of 3, N4 -ethenocytidine (εCyd) has been solved and refined on counter data to R-0.038 . A detailed discussion of the base electronic structure, molecular conformation, and intermolecular interactions is the starting point for a comparative analysis of the series: Cyd, εCyd .


Chemical Reactions Analysis

ECyD is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular formula of ECyD is C11H13N3O5 . Its molecular weight is 267.24 g/mol . Approximately 71% of ECyD is excreted in the urine as unchanged drug .

Scientific Research Applications

1. Role in Cancer Therapy

Ethynylcytidine, specifically 3'-ethynylcytidine (ECyd), is extensively studied in the context of cancer therapy. It's an RNA polymerase inhibitor and has shown potent anti-tumor effects. For example, ECyd combined with cisplatin exhibited a significant synergistic growth-inhibitory effect in cancer cell lines through the dysfunction of Vaults, a major drug transporter in cells. This suggests its potential role in overcoming drug resistance in cancer treatment (Fukushima et al., 2014).

2. Synthesis and Characterization

Significant research has been conducted on synthesizing and characterizing ECyd. A new laboratory-scale synthesis method for ECyd, an anticancer drug, has been developed, which is crucial for preparing larger quantities for research and clinical trials (Ludwig et al., 2002). The method enhances the production of ECyd, facilitating its application in cancer research.

3. Analysis in Biological Systems

The determination of ECyd in human plasma and urine has been achieved using advanced techniques like liquid chromatography-electrospray ionization tandem mass spectrometry. This is crucial for understanding the drug's pharmacokinetics and dynamics in human systems, important for its application in clinical studies (Matsuoka et al., 2003).

4. Genetic Implications

Research has been conducted on the uck2 gene, which encodes the metabolic enzyme of ECyd. Understanding the single nucleotide polymorphisms (SNPs) in this gene can provide insights into the drug response of ECyd, thereby aiding in personalized cancer therapy (Hasegawa et al., 2002).

5. Mechanism of Action

Studies have also focused on elucidating the mechanisms of ECyd's anti-tumor action. For example, it has been shown that ECyd is phosphorylated to its triphosphate form, which inhibits RNA synthesis by human RNA polymerase II. This mechanistic understanding is vital for improving its efficacy and reducing side effects in cancer treatment (Tabata et al., 1997).

Future Directions

The chemoproteomic strategy to characterize RNA 5-methylcytidine (m5C) dioxygenase enzymes in their native context based upon metabolic labeling and activity-based crosslinking with 5-ethynylcytidine (5-EC) provides powerful chemical approaches for studying RNA m5C dioxygenases and mapping oxidative m5C modifications . This reveals the existence of novel epitranscriptomic pathways for regulating RNA function .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWEPHGRUDAJN-DYUFWOLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939319
Record name 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule.
Record name TAS-106
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

3'-C-Ethynylcytidine

CAS RN

180300-43-0
Record name 3'-c-Ethynylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-106
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAS-106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynylcytidine
Reactant of Route 2
Ethynylcytidine
Reactant of Route 3
Ethynylcytidine
Reactant of Route 4
Ethynylcytidine
Reactant of Route 5
Ethynylcytidine
Reactant of Route 6
Ethynylcytidine

Citations

For This Compound
334
Citations
S Tabata, M Tanaka, A Matsuda… - Oncology …, 1996 - spandidos-publications.com
The antitumor activity of 1-(3-C-ethynyl-beta-D-ribopentofuranosyl) cytosine (ECyd), designed as a potential multifunctional antitumor nucleoside that could be expected to inhibit RNA …
Number of citations: 45 www.spandidos-publications.com
S Tabata, M Tanaka, Y Endo, T Obata, A Matsuda… - Cancer letters, 1997 - Elsevier
To discover the mechanisms of anti-tumor action of 3′-ethynyluridine (EUrd) and 3′-ethynylcytidine (ECyd), we established an EUrd-resistant variant from human fibrosarcoma HT-…
Number of citations: 59 www.sciencedirect.com
H Fukushima, T Abe, K Sakamoto… - BMC …, 2014 - bmccancer.biomedcentral.com
We previously reported that 3'-ethynylcytidine (ECyd, TAS-106), an RNA polymerases inhibitor, enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in …
Number of citations: 9 bmccancer.biomedcentral.com
D Qu, L Zhou, W Wang, Z Wang, G Wang, W Chi… - Analytical …, 2013 - Elsevier
Detection of RNA synthesis in cells to measure the rate of total transcription is an important experimental technique. To screen the best nucleoside analogue for labeling RNA synthesis, …
Number of citations: 36 www.sciencedirect.com
H Schott, S Schott, RA Schwendener - Bioorganic & medicinal chemistry, 2009 - Elsevier
Two isomeric cytostatic duplex drugs 2′-deoxy-5-fluorouridylyl-(3′→5′)-3′-C-ethynylcytidine [5-FdU(3′→5′)ECyd] and 2′-deoxy-5-fluorouridylyl-(5′→5′)-3′-C-…
Number of citations: 17 www.sciencedirect.com
LA Hammond-Thelin, MB Thomas, M Iwasaki… - Investigational new …, 2012 - Springer
Background TAS-106 is a novel nucleoside analog that inhibits RNA polymerases I, II and II and has demonstrated robust antitumor activity in a wide range of models of human cancer …
Number of citations: 13 link.springer.com
Y Wataya, T Naito, A Sato, A Hiramoto… - Nucleic Acids …, 2009 - academic.oup.com
(3-C-Ethynyl-β-d-ribo-pentofuranosyl)cytosine (3′-Ethynylcytidine; ECyd), a ribonucleoside analog, has a potent cytotoxic activity against cancer cells. We have investigated the cancer-…
Number of citations: 1 academic.oup.com
Y Wataya, M Futagami, T Naito… - Nucleic acids …, 2001 - academic.oup.com
The antitumor ribonucleoside analogue 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine(ECyd), synthesized in 1995, has strong antitumor activity. In mouse mammary tumor FM3A cells…
Number of citations: 7 academic.oup.com
D Murata, Y Endo, T Obata, K Sakamoto, Y Syouji… - Drug metabolism and …, 2004 - ASPET
The antitumor 3′-ethynyl nucleosides, 1-(3-C-ethynyl-β-d-ribopentofuranosyl)cytosine (ECyd) and 1-(3-C-ethynyl-β-d-ribopentofuranosyl)uridine (EUrd), are potent inhibitors of RNA …
Number of citations: 65 dmd.aspetjournals.org
T Naito, T Yokogawa, HS Kim, A Matsuda… - Nucleic Acids …, 2007 - academic.oup.com
RNase L functions as a tumor suppressor protein due to its role in apoptosis during viral infections and various agents treatment. RNase L-mediated apoptosis is accompanied by …
Number of citations: 4 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.